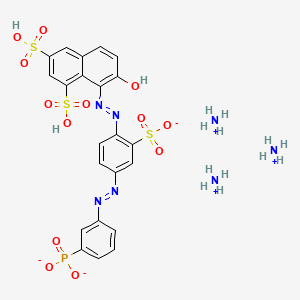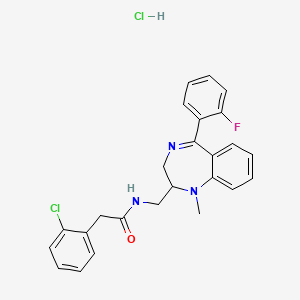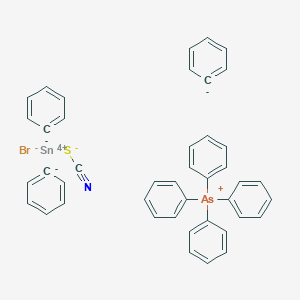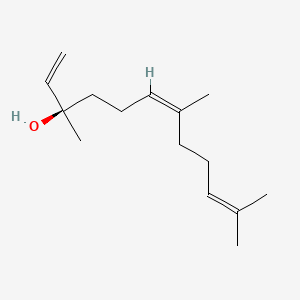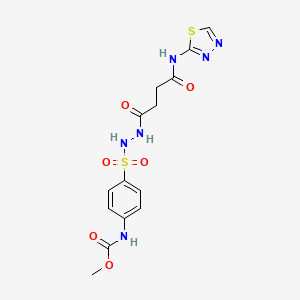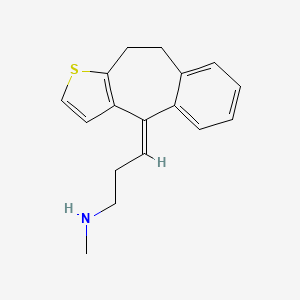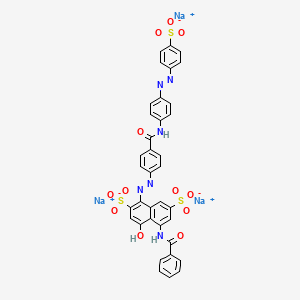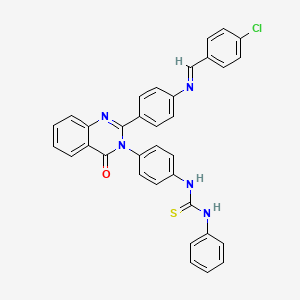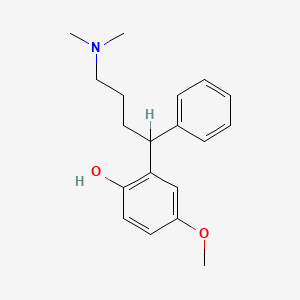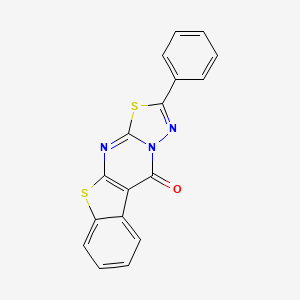
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” typically involves multi-step organic reactions. Common starting materials might include benzothiophene derivatives, thiadiazole, and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might reduce nitro groups to amines or other functional group transformations.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology
Biologically, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer activities. They might be studied for their potential therapeutic applications.
Medicine
In medicine, such compounds could be investigated for their pharmacological properties, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Known for their biological activities.
Thiadiazole Compounds: Often exhibit antimicrobial properties.
Pyrimidine Analogues: Widely studied for their therapeutic potential.
Uniqueness
What sets “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” apart is its unique combination of these three heterocyclic systems, potentially leading to novel properties and applications not seen in simpler analogues.
Properties
CAS No. |
110543-88-9 |
|---|---|
Molecular Formula |
C17H9N3OS2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
13-phenyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one |
InChI |
InChI=1S/C17H9N3OS2/c21-16-13-11-8-4-5-9-12(11)22-15(13)18-17-20(16)19-14(23-17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
UZISPEOQZIVWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=C(N=C3S2)SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


